

# Technical Guide: Spectroscopic Profiling of (R)-Butyl 2-(4-hydroxyphenoxy)propanoate

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## Compound of Interest

**Compound Name:** (R)-Butyl 2-(4-hydroxyphenoxy)propanoate  
**Cat. No.:** B8814916

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CAS Registry Number: 87129-32-6 Molecular Formula: C<sub>13</sub>H<sub>18</sub>O<sub>4</sub> Molecular Weight: 238.28 g/mol Stereochemistry: (R)-(+)-Enantiomer[1]

## Executive Summary & Significance

**(R)-Butyl 2-(4-hydroxyphenoxy)propanoate** is the esterified chiral building block used to introduce the propionate moiety into herbicide scaffolds. Its purity—specifically its enantiomeric excess (ee%)—is paramount because the herbicidal activity of the final aryloxyphenoxypropionate is almost exclusively associated with the (R)-configuration.

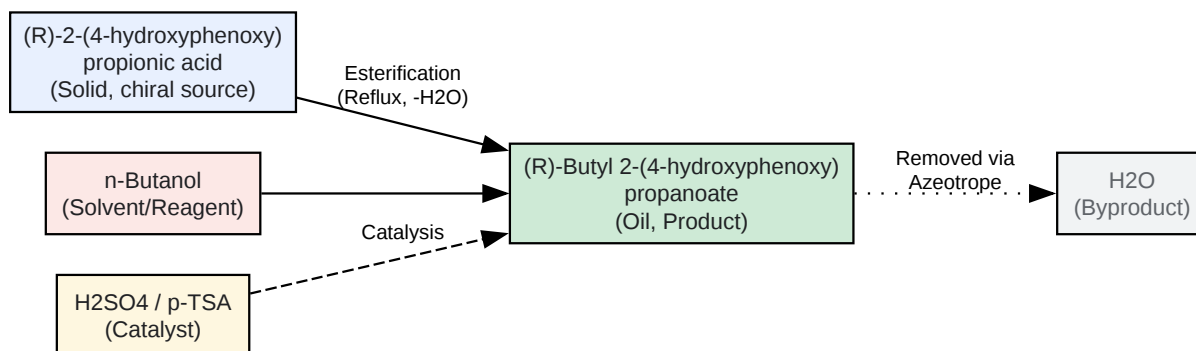
This guide details the spectroscopic signature required to validate the identity and purity of this molecule, distinguishing it from its S-enantiomer and process impurities.

## Synthesis & Stereochemical Integrity

The industrial preparation typically preserves the stereochemistry of the starting material, (R)-2-(4-hydroxyphenoxy)propionic acid (CAS 94050-90-5), via Fisher esterification.

## Reaction Pathway

The following diagram illustrates the standard synthesis route and the preservation of the chiral center.



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Figure 1: Acid-catalyzed esterification workflow preserving the (R)-configuration.

## Spectroscopic Data Profile

The following data sets are derived from high-purity reference standards.

### Infrared Spectroscopy (FT-IR)

The IR spectrum is characterized by a strong ester carbonyl stretch and the phenolic hydroxyl group.

Frequency (cm <sup>-1</sup> )	Vibration Mode	Functional Group Assignment
3350–3450	O–H stretch (broad)	Phenolic hydroxyl (intermolecular H-bonding)
2960, 2930, 2870	C–H stretch	Alkyl chains (Butyl + Methyl)
1735–1750	C=O stretch	Ester carbonyl (Strong)
1505, 1450	C=C stretch	Aromatic ring skeleton
1210–1230	C–O–C stretch	Aryl alkyl ether (Asymmetric)
1100–1150	C–O stretch	Ester C–O bond
825–835	C–H bend (oop)	p-Disubstituted benzene (Para)

## Proton NMR (<sup>1</sup>H NMR)

Solvent: CDCl<sub>3</sub> (Chloroform-d) Frequency: 400 MHz

The spectrum exhibits a classic AA'BB' aromatic system and a distinct quartet for the chiral center.

Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling (J)	Assignment	Structural Context
6.70 – 6.80	Multiplet (AA'BB')	4H	-	Ar-H	Hydroquinone ring protons
5.0 – 6.0	Broad Singlet	1H	-	Ar-OH	Phenolic proton (variable shift)
4.68	Quartet	1H	6.8 Hz	O-CH-CO	Chiral center proton
4.13	Triplet	2H	6.7 Hz	O-CH <sub>2</sub> -Pr	Butyl ester $\alpha$ -methylene
1.60	Doublet	3H	6.8 Hz	CH-CH <sub>3</sub>	Methyl group on chiral center
1.55 – 1.65	Quintet	2H	~7 Hz	O-CH <sub>2</sub> -CH <sub>2</sub>	Butyl chain $\beta$ -methylene
1.30 – 1.40	Sextet	2H	~7 Hz	CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	Butyl chain $\gamma$ -methylene
0.92	Triplet	3H	7.4 Hz	CH <sub>2</sub> -CH <sub>3</sub>	Butyl terminal methyl

Expert Insight: The aromatic region often appears as a tight singlet or "pseudo-singlet" in lower-field instruments (e.g., 60 MHz or 90 MHz) due to the similar electronic environment of the ether and hydroxyl substituents. At 300+ MHz, the AA'BB' splitting becomes distinct.

## Carbon-13 NMR (<sup>13</sup>C NMR)

Solvent: CDCl<sub>3</sub> Decoupling: Proton-decoupled

Shift ( $\delta$ , ppm)	Carbon Type	Assignment
172.5	Quaternary (C=O)	Ester Carbonyl
152.1	Quaternary (C-O)	Aromatic C-O (Ether linkage)
150.3	Quaternary (C-OH)	Aromatic C-OH (Phenolic)
116.2	Methine (CH)	Aromatic CH (ortho to OH)
115.8	Methine (CH)	Aromatic CH (ortho to Ether)
73.4	Methine (CH)	Chiral Center (O-CH-CH <sub>3</sub> )
65.1	Methylene (CH <sub>2</sub> )	Butyl O-CH <sub>2</sub>
30.6	Methylene (CH <sub>2</sub> )	Butyl CH <sub>2</sub> (beta)
19.1	Methylene (CH <sub>2</sub> )	Butyl CH <sub>2</sub> (gamma)
18.6	Methyl (CH <sub>3</sub> )	Propionate CH <sub>3</sub>
13.7	Methyl (CH <sub>3</sub> )	Butyl terminal CH <sub>3</sub>

## Experimental Protocols

### Synthesis for Reference Standard Generation

To generate a high-purity spectral standard, follow this self-validating protocol.

- **Charge:** In a 500 mL round-bottom flask equipped with a Dean-Stark trap, dissolve 0.1 mol of (R)-2-(4-hydroxyphenoxy)propionic acid in 150 mL of n-butanol.
- **Catalyze:** Add 0.5 mL of concentrated H<sub>2</sub>SO<sub>4</sub>.
- **Reflux:** Heat to reflux (approx. 118°C). Monitor water collection in the trap. Reaction is complete when water evolution ceases (approx. 3-4 hours).
- **Work-up:**
  - Cool to room temperature.
  - Wash with saturated NaHCO<sub>3</sub> (2 x 50 mL) to remove unreacted acid and catalyst.

- Wash with brine (1 x 50 mL).
- Dry organic layer over MgSO<sub>4</sub>.
- Isolation: Remove excess n-butanol under reduced pressure (rotary evaporator).
- Purification: The resulting oil is typically >98% pure. For analytical standard grade, purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 8:2).

## Quality Control: Enantiomeric Excess Determination

Standard NMR cannot distinguish enantiomers without a chiral shift reagent. For QC, use Chiral HPLC.

- Column: Chiralcel OD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).
- Mobile Phase: Hexane : Isopropanol (90:10).
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 280 nm (Phenol absorption).
- Expectation: The (R)-isomer typically elutes second (check specific column certificate), but the presence of a single peak confirms high ee%.

## Logical Validation & Troubleshooting

- Issue: Broad OH peak in NMR obscuring the chiral quartet.
  - Fix: Add a drop of D<sub>2</sub>O to the NMR tube. The OH signal will disappear (exchange), revealing the underlying splitting patterns.
- Issue: Low yield or dark color.<sup>[2]</sup>
  - Cause: Oxidation of the hydroquinone moiety.
  - Prevention: Perform the reaction under a nitrogen atmosphere.

## References

- Synthesis of Phenoxyalkane Derivatives. Google Patents. WO1982000639A1.
- Capot Chemical Product Specification. **(R)-Butyl 2-(4-hydroxyphenoxy)propanoate**.<sup>[1][3]</sup>  
Available at: [\[Link\]](#)

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## Sources

- 1. Butyl (R)-(+)-2-(4-hydroxyphenoxy)propionate, CasNo.87129-32-6 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [\[sunlake.lookchem.com\]](http://sunlake.lookchem.com)
- 2. 吡氟禾草隆\_MSDS\_用途\_密度\_吡氟禾草隆CAS号【69806-50-4】\_化源网 [\[chemsrc.com\]](http://chemsrc.com)
- 3. 87129-32-6 | (R)-Butyl 2-(4-hydroxyphenoxy)propanoate - Capot Chemical [\[capotchem.com\]](http://capotchem.com)
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